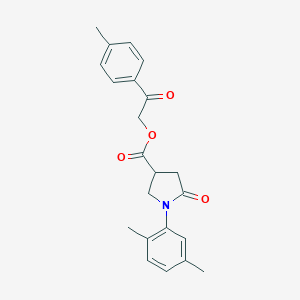
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide, also known as FNA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. FNA is a small molecule that belongs to the amide class of compounds. It has a molecular formula of C24H17FN2O and a molecular weight of 376.4 g/mol.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide is not fully understood. However, studies have shown that 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide inhibits the activity of COX-2 and CA by binding to their active sites. This inhibition leads to a decrease in the production of inflammatory mediators and a reduction in the activity of CA, which is involved in the regulation of pH and ion transport in various tissues.
Biochemical and Physiological Effects:
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide inhibits the activity of COX-2 and CA, which are involved in the regulation of inflammation and pH homeostasis, respectively. In vivo studies have shown that 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Advantages and Limitations for Lab Experiments
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has several advantages as a research tool. It is a small molecule that can be easily synthesized and modified to improve its pharmacological properties. 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has also been found to have good bioavailability and pharmacokinetic properties. However, 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has some limitations as a research tool. It is a relatively new compound, and its pharmacological properties are not fully understood. 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide also has some potential toxicity concerns, which need to be further investigated.
Future Directions
There are several future directions for research on 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide. One area of research is the development of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of research is the investigation of the pharmacological properties of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide and its derivatives. This includes the study of the structure-activity relationship of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide and the identification of its molecular targets. Additionally, the potential toxicity of 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide needs to be further investigated to ensure its safety for human use.
Synthesis Methods
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction is the most commonly used method for synthesizing 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide. This method involves the coupling of 2-fluoroaniline with 2-naphthylboronic acid in the presence of a palladium catalyst and a base.
Scientific Research Applications
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has been shown to have potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. 2-fluoro-N-(2-naphthyl)-N-phenylbenzamide has been found to have inhibitory effects on certain enzymes, such as cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA), which are involved in the pathogenesis of various diseases.
properties
Product Name |
2-fluoro-N-(2-naphthyl)-N-phenylbenzamide |
|---|---|
Molecular Formula |
C23H16FNO |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-fluoro-N-naphthalen-2-yl-N-phenylbenzamide |
InChI |
InChI=1S/C23H16FNO/c24-22-13-7-6-12-21(22)23(26)25(19-10-2-1-3-11-19)20-15-14-17-8-4-5-9-18(17)16-20/h1-16H |
InChI Key |
MTUSJDXSTKEGGX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















